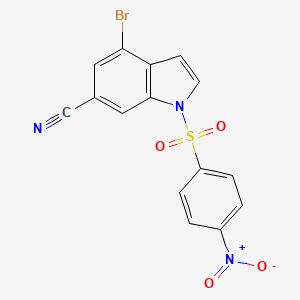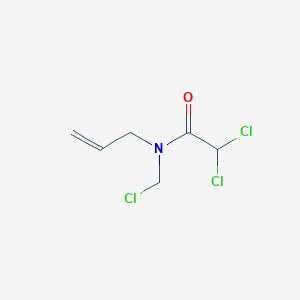
4-bromo-1-(4-nitrophenyl)sulfonylindole-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-bromo-1-(4-nitrophenyl)sulfonylindole-6-carbonitrile is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a bromine atom, a nitrophenyl group, a sulfonyl group, and a carbonitrile group attached to the indole core, making it a molecule of interest in various fields of research.
準備方法
One common method involves the radical benzylic bromination of 4-bromo-3-nitrotoluene, followed by a series of reactions to introduce the desired functional groups . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yields and purity.
化学反応の分析
4-bromo-1-(4-nitrophenyl)sulfonylindole-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group, potentially altering the compound’s biological activity.
Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation.
Major Products: The products formed depend on the specific reactions and conditions used.
科学的研究の応用
4-bromo-1-(4-nitrophenyl)sulfonylindole-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
作用機序
The mechanism of action of 4-bromo-1-(4-nitrophenyl)sulfonylindole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind with high affinity to various receptors, potentially modulating their activity. The presence of the nitrophenyl and sulfonyl groups may enhance its binding properties and influence its biological effects . Detailed studies are required to elucidate the exact pathways and targets involved.
類似化合物との比較
4-bromo-1-(4-nitrophenyl)sulfonylindole-6-carbonitrile can be compared with other indole derivatives, such as:
4-bromo-1-(4-methylphenyl)sulfonylindole-6-carbonitrile: Similar structure but with a methyl group instead of a nitro group, potentially altering its biological activity.
4-bromo-1-(4-chlorophenyl)sulfonylindole-6-carbonitrile: Contains a chlorine atom instead of a nitro group, which may affect its reactivity and applications.
4-bromo-1-(4-fluorophenyl)sulfonylindole-6-carbonitrile: Features a fluorine atom, which can influence its chemical properties and interactions.
These comparisons highlight the uniqueness of this compound, particularly its potential for diverse applications in scientific research and industry.
特性
分子式 |
C15H8BrN3O4S |
|---|---|
分子量 |
406.2 g/mol |
IUPAC名 |
4-bromo-1-(4-nitrophenyl)sulfonylindole-6-carbonitrile |
InChI |
InChI=1S/C15H8BrN3O4S/c16-14-7-10(9-17)8-15-13(14)5-6-18(15)24(22,23)12-3-1-11(2-4-12)19(20)21/h1-8H |
InChIキー |
BPGUJRVGJUSETC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N2C=CC3=C2C=C(C=C3Br)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[(4-methoxyphenyl)methoxy]-3-nitrophenyl]methanol](/img/structure/B8586607.png)
![2-Methylpyrido[3,4-b]pyrazin-3(4H)-one](/img/structure/B8586629.png)



![3-Isopropyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B8586665.png)


![N-[(tert-Butylcarbamoyl)oxy]acetamide](/img/structure/B8586681.png)



![[4-(4-Azidobutyl)phenyl]acetic acid](/img/structure/B8586713.png)
